Reduced Lipophilicity (XLogP3) Relative to Piperidine Analogs
The target compound exhibits an XLogP3 of 2.9 [1], which is approximately 0.6–0.8 log units lower than the predicted XLogP3 of the corresponding piperidine analog (estimated ~3.5–3.7 based on the addition of one methylene unit and ring expansion). Lower lipophilicity is strongly correlated with reduced nonspecific binding and improved CNS drug-like properties according to the empirical guidelines of Wager et al. (2010).
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.9 (PubChem computed) |
| Comparator Or Baseline | Piperidine analog (3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)(2-methylquinolin-8-yl)methanone: estimated XLogP3 = 3.5–3.7 (class-level estimate based on ring expansion) |
| Quantified Difference | Δ logP = –0.6 to –0.8 (target is less lipophilic) |
| Conditions | Computed by XLogP3 algorithm (PubChem/ChemAxon); piperidine analog value is a class-level prediction, not experimentally measured |
Why This Matters
Lower lipophilicity offers a therapeutically relevant differentiation for CNS programs by reducing hERG binding and improving metabolic stability, as per established medicinal chemistry principles.
- [1] PubChem Compound CID 71809230, XLogP3-AA value. National Center for Biotechnology Information, 2026. View Source
